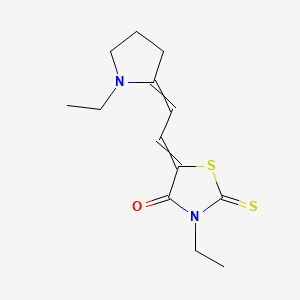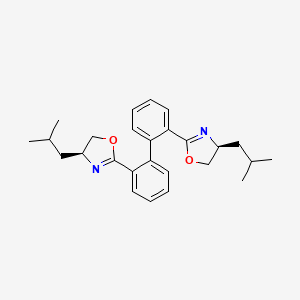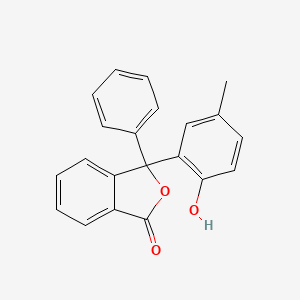
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the isobenzofuranone family, which is characterized by a fused benzene and furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-methylacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the isobenzofuranone core. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuranones, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The aromatic rings provide a stable framework for the compound to interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-5-methylphenylphosphonic acid: Known for its complexation properties with metals.
2-hydroxy-5-methoxyphenylphosphonic acid: Exhibits similar chemical behavior but with a methoxy group instead of a methyl group.
Uniqueness
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the phenyl ring.
Propiedades
Número CAS |
141034-37-9 |
|---|---|
Fórmula molecular |
C21H16O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
3-(2-hydroxy-5-methylphenyl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C21H16O3/c1-14-11-12-19(22)18(13-14)21(15-7-3-2-4-8-15)17-10-6-5-9-16(17)20(23)24-21/h2-13,22H,1H3 |
Clave InChI |
NCTBREQICUGUQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


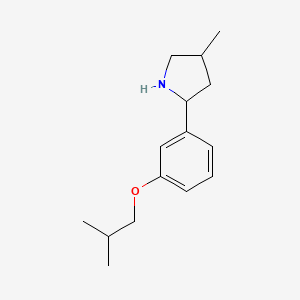
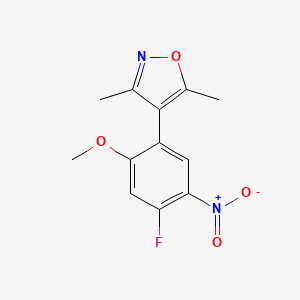

![[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile](/img/structure/B12880832.png)
gold](/img/structure/B12880837.png)
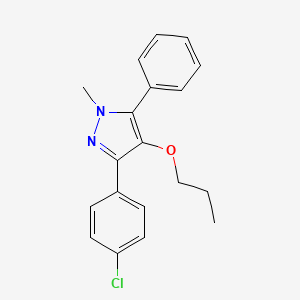
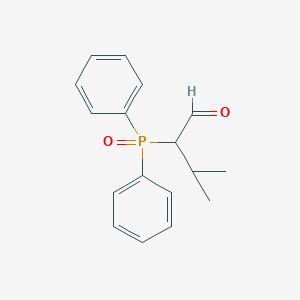
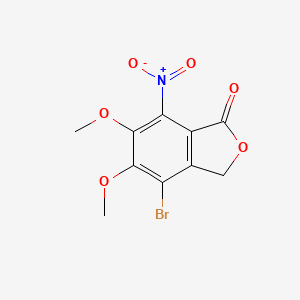
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)
